BenchChemオンラインストアへようこそ!

4-methyl-3,5-diphenyl-1H-pyrazole

Coordination Chemistry Crystallography Metal-Organic Frameworks

For researchers requiring a diarylpyrazole scaffold where the 4-methyl substituent is structurally decisive. This compound uniquely induces a distorted tetrahedral geometry in Cu(II) complexes, unlike the unsubstituted analog. It is the core pharmacophore in patent-protected EP1 receptor antagonists for urological drug discovery. Procure this specific derivative to ensure fidelity in metal-coordination modes and biological target engagement.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
Cat. No. B8599120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3,5-diphenyl-1H-pyrazole
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)
InChIKeyGODJIHYACPNRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3,5-diphenyl-1H-pyrazole (CAS 17953-46-7) Procurement and Differentiation Guide


4-Methyl-3,5-diphenyl-1H-pyrazole (CAS 17953-46-7, C₁₆H₁₄N₂, MW 234.29 g/mol) is a 4-substituted diarylpyrazole scaffold with a reported melting point of 233 °C and purity commercially available at 98% and above [1]. The compound serves as a versatile N-donor ligand in coordination chemistry, crystallizing with Cu(II) and Ag(I) salts to form structurally characterized metal complexes [2]. Its EP1 receptor antagonist activity makes it a pharmacologically relevant intermediate for urological drug discovery programs .

Why 4-Methyl-3,5-diphenyl-1H-pyrazole Cannot Be Casually Substituted by Other 3,5-Diarylpyrazoles


The 4-methyl substituent on the pyrazole core is not a peripheral decoration—it is a decisive structural element that dictates coordination geometry in metal complexes, governs steric interactions with biological targets, and determines crystal packing motifs. While 3,5-diphenyl-1H-pyrazole (the unsubstituted analog) forms a distorted square-pyramidal Cu(II) complex, the 4-methyl derivative uniquely induces a distorted tetrahedral geometry around the Cu(II) center [1]. Furthermore, the 4-methyl group is essential for the structural framework of EP1 receptor antagonists targeting overactive bladder, where the substitution pattern directly influences pharmacological activity . Simply replacing the 4-methyl with H, Br, Cl, or I alters the steric and electronic environment of the pyrazole ring, which can disrupt intended metal-coordination modes, change solid-state packing, and invalidate structure-activity relationships established for this specific scaffold [2].

Quantitative Evidence Guide: 4-Methyl-3,5-diphenyl-1H-pyrazole vs. Closest Analogs


Cu(II) Coordination Geometry: Distorted Tetrahedral vs. Square-Pyramidal Control by 4-Substituent

The Cu(II) complex of 4-methyl-3,5-diphenyl-1H-pyrazole, [CuCl₂(C₁₆H₁₄N₂)₂], adopts a significantly distorted tetrahedral coordination geometry, as conclusively established by single-crystal X-ray diffraction [1]. In contrast, the complex derived from the unsubstituted 3,5-diphenyl-1H-pyrazole, [CuCl₂(C₁₅H₁₂N₂)₂], crystallizes with a distorted square-pyramidal geometry [2]. Thus, the introduction of a single methyl group at position 4 on the pyrazole ring switches the Cu(II) coordination polyhedron from five-coordinate square-pyramidal to four-coordinate tetrahedral.

Coordination Chemistry Crystallography Metal-Organic Frameworks

Dihedral Angle Between Phenyl Rings in Cu(II) Complex: A Defined Steric Parameter

In the dichloridobis(4-methyl-3,5-diphenyl-1H-pyrazole)copper(II) complex, the dihedral angle between the two phenyl rings on each ligand is 74.3(2)°, accompanied by intermolecular π–π centroid–centroid distances of 3.635(2) Å and 3.803(3) Å [1]. This specific angular arrangement influences the intermolecular packing forces and the compound's ability to engage in π-stacking interactions, which are critical for crystal engineering and the formation of supramolecular architectures.

Crystallography Steric Tuning π-Stacking

4-Methyl Substitution Maintains Trinuclear Cu(II) Core Integrity Without Structural Variation

In trinuclear Cu(II)-pyrazolate complexes of formula (Bu₄N)₂[Cu₃(μ₃-Cl)₂(μ-4-R-pz)₃Cl₃], the 4-methyl derivative (R = Me) yields structural and spectroscopic properties identical to the 4-H, 4-Cl, 4-Br, and 4-I analogs [1]. This demonstrates that substituting the 4-position with methyl does not disrupt the trinuclear core, whereas 3- or 3,5-substitution drives the assembly toward dinuclear complexes. The 4-Me derivative therefore preserves the trinuclear architecture while offering a distinct covalent radius (methyl vs. halogen) for downstream functionalization.

Coordination Chemistry Polynuclear Complexes Magnetic Materials

EP1 Receptor Antagonism: Pharmacological Scaffold for Urological Indications

Nitrogen-containing heterocyclic compounds based on the 4-methyl-3,5-diphenyl-1H-pyrazole scaffold exhibit strong EP1 receptor antagonistic activity when administered to humans or animals and are claimed as effective components of pharmaceutical agents for prophylaxis and/or treatment of overactive bladder, frequent urination, urinary urgency, and urinary incontinence . This places the compound within a patent-protected pharmacological space distinct from generic pyrazoles used solely as synthetic intermediates.

EP1 Receptor Overactive Bladder Drug Discovery

Silver(I) Complexation: T-Shaped Geometry with Distinct Ag–N Bond Metrics

Bis(4-methyl-3,5-diphenyl-1H-pyrazole-κN²)silver(I) nitrate crystallizes with a T-shaped geometry around the Ag(I) ion, featuring two short Ag–N bonds and one long Ag–O bond to the nitrate anion [1]. The crystal structure (triclinic, space group P-1, a = 10.5529 Å, b = 10.8791 Å, c = 12.8396 Å, V = 1351.1 ų at 100 K) is stabilized by N–H···O, C–H···O, and C–H···π interactions. This contrasts with the small number of structurally characterized silver-pyrazole complexes reported in the literature, where Ag(I) often adopts linear or trigonal coordination [1].

Silver Complexes Coinage Metals Crystallography

Solid-State Characterization Requirements: Combined Techniques Needed for Structural Elucidation

Unlike many pyrazole derivatives that readily yield single crystals suitable for X-ray diffraction, 3,5-diphenyl-4-methylpyrazole (4-methyl-3,5-diphenyl-1H-pyrazole) cannot be structurally determined in the solid state by X-ray crystallography alone due to the lack of suitable monocrystals [1]. Its solid-state structure, including N–H···N intermolecular proton transfer behavior, requires a combined approach using CPMAS NMR, differential scanning calorimetry (DSC), and powder X-ray diffraction [1]. This presents a methodological distinction for researchers procuring this compound for solid-state studies.

Solid-State NMR Polymorphism Tautomerism

Procurement-Driven Application Scenarios for 4-Methyl-3,5-diphenyl-1H-pyrazole


Design of Distorted Tetrahedral Cu(II) Complexes for Magnetic and Catalytic Studies

Researchers requiring a Cu(II) center in a distorted tetrahedral (four-coordinate) environment should procure 4-methyl-3,5-diphenyl-1H-pyrazole rather than the unsubstituted 3,5-diphenyl-1H-pyrazole, which yields a square-pyramidal (five-coordinate) geometry that fundamentally alters the ligand field, magnetic exchange coupling, and catalytic reactivity of the metal center [1][2]. The 4-methyl derivative has been demonstrated to produce clean, well-characterized [CuCl₂L₂] complexes suitable for further reactivity studies.

EP1 Receptor Antagonist Development for Overactive Bladder Therapeutics

Medicinal chemistry groups pursuing EP1 receptor antagonists for urological indications (overactive bladder, urinary frequency, urinary incontinence) should source 4-methyl-3,5-diphenyl-1H-pyrazole as the core scaffold, as patent literature explicitly claims this diarylpyrazole substructure for strong EP1 antagonistic activity [1]. The 4-methyl group is a defined requirement of the pharmacophore and cannot be replaced by hydrogen or halogen without compromising target engagement.

Trinuclear Cu(II) Cluster Synthesis with Tuneable Peripheral Substitution

For the preparation of trinuclear Cu(II)-pyrazolato clusters of formula [Cu₃(μ₃-Cl)₂(μ-4-R-pz)₃Cl₃]²⁻, the 4-methyl derivative (R = Me) offers a covalent radius and steric profile distinct from the 4-halogen analogs (R = Cl, Br, I) while preserving the trinuclear core architecture [1]. This enables tuning of solubility, crystallinity, and intermolecular interactions without altering the desired nuclearity, unlike 3-substituted pyrazoles which exclusively yield dinuclear products under identical synthetic conditions [1].

Silver(I) Coordination Polymers with Unusual T-Shaped Geometry

The 4-methyl-3,5-diphenyl-1H-pyrazole ligand imposes a T-shaped coordination geometry on Ag(I), a relatively uncommon geometry for this metal ion, making it valuable for constructing Ag(I)-based coordination polymers or luminescent materials with non-standard topologies [1]. The high-quality structural refinement (R = 0.029) ensures predictable metrics for crystal engineering and supramolecular design [1].

Quote Request

Request a Quote for 4-methyl-3,5-diphenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.